molecular formula C13H11F2N B3344658 2-fluoro-N-[(2-fluorophenyl)methyl]aniline CAS No. 862604-22-6

2-fluoro-N-[(2-fluorophenyl)methyl]aniline

Cat. No.: B3344658
CAS No.: 862604-22-6
M. Wt: 219.23 g/mol
InChI Key: CWMKYGHYSDRCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[(2-fluorophenyl)methyl]aniline is an organic compound with the molecular formula C13H11F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2-fluorophenyl)methyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The general reaction scheme is as follows:

2-fluorobenzyl chloride+anilinebase, refluxThis compound\text{2-fluorobenzyl chloride} + \text{aniline} \xrightarrow{\text{base, reflux}} \text{this compound} 2-fluorobenzyl chloride+anilinebase, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-fluoro-N-[(2-fluorophenyl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 2-fluoro-N-[(2-fluorophenyl)methyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: A simpler derivative with only one fluorine atom on the benzene ring.

    N-[(2-fluorophenyl)methyl]aniline: Similar structure but lacks the second fluorine atom.

    2,4-difluoroaniline: Contains two fluorine atoms on the benzene ring but in different positions.

Uniqueness

2-fluoro-N-[(2-fluorophenyl)methyl]aniline is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKYGHYSDRCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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